molecular formula C33H41N7O5S2 B1244773 (2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone

(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone

Cat. No.: B1244773
M. Wt: 679.9 g/mol
InChI Key: MXZCBFXSFNFJTR-WGQVHLRNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone is a cytotoxic cyclic peptide originally isolated from the marine tunicate Lissoclinum patella. This compound belongs to the cyanobactin family, which are ribosomally synthesized and post-translationally modified peptides produced by cyanobacteria . This compound has garnered significant interest due to its potent biological activities, particularly its cytotoxic properties against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Diethyl phosphorocyanidate is used for the coupling reactions, and trimethylsilyl triflate is employed for the final deprotection step .

Industrial Production Methods: While there is limited information on the large-scale industrial production of ulicyclamide, the solid-phase synthesis method provides a scalable approach. The use of automated peptide synthesizers can facilitate the production of ulicyclamide in larger quantities, making it feasible for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: (2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its biological activity or stability .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified ulicyclamide derivatives with enhanced cytotoxicity or improved pharmacokinetic properties .

Scientific Research Applications

(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone has a wide range of scientific research applications due to its potent biological activities:

Mechanism of Action

(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone exerts its cytotoxic effects by inhibiting both DNA and RNA synthesis in cancer cells. This inhibition leads to the disruption of cellular processes essential for cell survival and proliferation . The compound targets specific molecular pathways involved in nucleic acid synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

    Ulithiacyclamide: Another cyclic peptide with similar cytotoxic properties.

    Patellamide: A cyclic peptide with a similar biosynthetic pathway.

    Aeruginosamide: A cyanobactin with structural similarities to ulicyclamide.

Uniqueness of (2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone: this compound’s unique structure, characterized by its cyclic peptide backbone and specific amino acid modifications, distinguishes it from other similar compounds. Its potent cytotoxic activity and ability to inhibit nucleic acid synthesis make it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C33H41N7O5S2

Molecular Weight

679.9 g/mol

IUPAC Name

(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone

InChI

InChI=1S/C33H41N7O5S2/c1-5-17(2)25-32-37-22(16-47-32)27(41)34-18(3)31-36-23(15-46-31)28(42)35-21(14-20-10-7-6-8-11-20)33(44)40-13-9-12-24(40)30-39-26(19(4)45-30)29(43)38-25/h6-8,10-11,15,17-19,21-22,24-26H,5,9,12-14,16H2,1-4H3,(H,34,41)(H,35,42)(H,38,43)/t17-,18+,19+,21-,22-,24-,25+,26-/m0/s1

InChI Key

MXZCBFXSFNFJTR-WGQVHLRNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1C2=N[C@@H](CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C(=O)N4CCC[C@H]4C5=N[C@@H]([C@H](O5)C)C(=O)N1)CC6=CC=CC=C6)C

Canonical SMILES

CCC(C)C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C(=O)N4CCCC4C5=NC(C(O5)C)C(=O)N1)CC6=CC=CC=C6)C

Synonyms

ulicyclamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone
Reactant of Route 2
(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone
Reactant of Route 3
(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone
Reactant of Route 4
(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone
Reactant of Route 5
(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone
Reactant of Route 6
(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.